1-(2,6-Dicyanophenyl)piperidine-4-carboxamide
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Overview
Description
1-(2,6-Dicyanophenyl)piperidine-4-carboxamide is a chemical compound with the molecular formula C14H14N4O and a molecular weight of 254.29 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a carboxamide group and a phenyl ring bearing two cyano groups at the 2 and 6 positions. It is primarily used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
- The primary target of 1-(2,6-Dicyanophenyl)piperidine-4-carboxamide is PARP-1 (Poly(ADP-ribose) polymerase 1). PARP-1 plays a crucial role in DNA repair and maintenance. When DNA damage occurs, PARP-1 is activated and facilitates DNA repair processes .
- Upon binding to PARP-1, this compound inhibits its enzymatic activity. This inhibition prevents the formation of poly(ADP-ribose) chains, which are essential for DNA repair. Consequently, impaired PARP-1 function leads to compromised DNA repair mechanisms .
- The affected pathways include DNA repair pathways, such as base excision repair (BER) and single-strand break repair. Inhibition of PARP-1 disrupts these pathways, potentially leading to genomic instability and cell death .
- Cellular effects include increased sensitivity to DNA-damaging agents (e.g., chemotherapy or radiation) due to compromised repair mechanisms .
- Environmental factors (e.g., pH, temperature, oxidative stress) can influence the compound’s stability and efficacy. For instance, oxidative stress may exacerbate DNA damage, further impacting PARP-1 inhibition .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- The compound’s absorption depends on its route of administration (e.g., oral, intravenous). It may undergo metabolism in the liver. It distributes throughout the body, including tissues and organs. Metabolism likely occurs in the liver, converting the compound into metabolites. Elimination primarily occurs via urine and feces. The compound’s pharmacokinetic properties influence its bioavailability, affecting its therapeutic efficacy .
Result of Action
Action Environment
Preparation Methods
The synthesis of 1-(2,6-Dicyanophenyl)piperidine-4-carboxamide typically involves the reaction of 2,6-dicyanobenzaldehyde with piperidine-4-carboxamide under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
1-(2,6-Dicyanophenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyano groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as amines or alcohols.
Scientific Research Applications
1-(2,6-Dicyanophenyl)piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-(2,6-Dicyanophenyl)piperidine-4-carboxamide can be compared with other similar compounds such as:
1-(2,6-Dimethylphenyl)piperidine-4-carboxamide: This compound has methyl groups instead of cyano groups, which may result in different chemical and biological properties.
1-(2,6-Dichlorophenyl)piperidine-4-carboxamide: The presence of chlorine atoms can significantly alter the reactivity and toxicity of the compound.
1-(2,6-Difluorophenyl)piperidine-4-carboxamide: Fluorine substitution can enhance the compound’s stability and lipophilicity.
Properties
IUPAC Name |
1-(2,6-dicyanophenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c15-8-11-2-1-3-12(9-16)13(11)18-6-4-10(5-7-18)14(17)19/h1-3,10H,4-7H2,(H2,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUNIQNFKPTUDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=C(C=CC=C2C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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